molecular formula C16H16N2O4 B7969452 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No.: B7969452
M. Wt: 300.31 g/mol
InChI Key: WGPUBARQNYBGDS-UHFFFAOYSA-N
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Description

5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a spiro-fused 1,4-dioxaspiro[4.5]dec-7-en-8-yl moiety. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-dioxaspiro[4.5]dec-7-en-8-yl moiety, which can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal. This intermediate can then be reacted with a suitable indole derivative, such as 5-nitroindole, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

    Reduction: 5-Amino-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole.

    Oxidation: 5-Nitroso-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole.

    Substitution: Various halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring can also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindole: Lacks the spirocyclic moiety but shares the nitroindole core.

    3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Lacks the nitro group but shares the spirocyclic indole structure.

    5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

The unique combination of the nitro group and the spirocyclic moiety in 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for research and development.

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-18(20)12-1-2-15-13(9-12)14(10-17-15)11-3-5-16(6-4-11)21-7-8-22-16/h1-3,9-10,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPUBARQNYBGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-nitroindole (38) (3.0 g, 18.501 mmol) in dry methanol (50 mL) was treated with KOH (5.6 g) at room temperature. After stirring for 10 min., 1,4-cyclohexanedione monoethylene ketal (7.22 g, 46.253 mmol) was added and the resulting solution was refluxed for 36 h. The reaction was brought to room temperature and solvent was evaporated. Crude was diluted with water (50 mL), precipitated solid was filtered off and washed with water (2 10 mL). The precipitate was dried under vacuum to obtain compound 78 (4.7 g, 85%) as a solid. For spectral data, please see Example 23.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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